N-(2,3-dimethoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-(2,3-DIMETHOXYPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with phenyl and dimethoxyphenyl groups
Preparation Methods
The synthesis of N7-(2,3-DIMETHOXYPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 1-(2-hydroxy-6-methoxyphenyl)ethanone.
Formation of Chalcone: These starting materials are reacted in the presence of aqueous potassium hydroxide (KOH) to form a chalcone intermediate.
Cyclization: The chalcone intermediate is then reacted with 1,2,4-triazol-5-amine in the presence of triethylamine and dimethylformamide (DMF) under reflux conditions to form the triazolopyrimidine core.
Purification: The crude product is purified by recrystallization from ethanol to yield the final compound.
Chemical Reactions Analysis
N~7~-(2,3-DIMETHOXYPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dimethoxyphenyl groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
N~7~-(2,3-DIMETHOXYPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N7-(2,3-DIMETHOXYPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as BAX and caspase-3 and -9, while downregulating the anti-apoptotic protein Bcl-2.
Anti-Epileptic Activity: The compound’s anti-epileptic activity is mediated through its interaction with GABAA receptors, enhancing inhibitory neurotransmission and reducing neuronal excitability.
Comparison with Similar Compounds
N~7~-(2,3-DIMETHOXYPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
7’-Amino-4’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo-pyrimidine]-6’-carbonitrile: This compound also features a triazolopyrimidine core but differs in its spirocyclic structure and functional groups.
Quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety: These compounds are designed for antimicrobial applications and have a different substitution pattern compared to N7-(2,3-DIMETHOXYPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE.
Properties
Molecular Formula |
C20H17N5O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(2,3-dimethoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H17N5O3/c1-27-17-10-6-9-14(18(17)28-2)23-19(26)16-11-15(13-7-4-3-5-8-13)24-20-21-12-22-25(16)20/h3-12H,1-2H3,(H,23,26) |
InChI Key |
NGFLIDFSGXHFTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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